molecular formula C21H19N3O3S B2828107 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 330201-01-9

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2828107
CAS RN: 330201-01-9
M. Wt: 393.46
InChI Key: UOLRWBWZDKYMGH-UHFFFAOYSA-N
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Description

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Antitumor Activity

This compound has been utilized as a precursor for synthesizing a wide range of heterocyclic derivatives, including thiophenes, thiazoles, pyrazoles, pyridines, pyrimidines, and coumarins. These synthetic pathways often involve regioselective attacks and cyclization reactions, demonstrating the compound's versatility in organic synthesis. The synthesized heterocycles have shown significant antiproliferative activity against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), highlighting their potential as antitumor agents (Shams et al., 2010).

Antimicrobial Applications

The antimicrobial evaluation of derivatives synthesized from this compound has also been a significant area of research. Novel compounds with thiophene-2-carboxamide backbones have demonstrated considerable antimicrobial activity, showcasing their potential in developing new antimicrobial agents. This research avenue explores the relationship between chemical structure and antimicrobial efficacy, contributing valuable insights into the design of novel antimicrobial compounds (Talupur et al., 2021).

Antioxidant Properties and Toxicity Mitigation

Further studies have revealed the antioxidant properties of benzothiazole derivatives related to the compound . These studies indicate that such compounds can inactivate reactive chemical species, suggesting their application in mitigating toxicity and oxidative stress-related conditions. This has been particularly noted in models of acetaminophen-induced hepatotoxicity, where certain derivatives increased reduced glutathione content and decreased malondialdehyde levels, indicating a protective effect against oxidative damage (Cabrera-Pérez et al., 2016).

Dye Synthesis and Textile Applications

The compound has also found applications in the synthesis of novel dyes and dye precursors for textile finishing, demonstrating its multifaceted utility beyond pharmaceutical applications. These dyes, derived from the compound's related systems, have been evaluated for their antibacterial and antifungal activities, indicating their potential use in creating antimicrobial textile finishes. This research underscores the compound's role in developing new materials with enhanced functional properties (Shams et al., 2011).

properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-12-2-7-17-15(10-12)16(11-22)21(28-17)23-20(27)13-3-5-14(6-4-13)24-18(25)8-9-19(24)26/h3-6,12H,2,7-10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLRWBWZDKYMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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